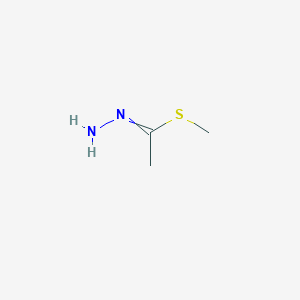
Methyl ethanehydrazonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl ethanehydrazonothioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group attached to a thioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethanehydrazonothioate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a methylating agent like methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl ethanehydrazonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen or the thioate sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated hydrazone derivatives.
科学的研究の応用
Methyl ethanehydrazonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Methyl ethanehydrazonothioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate moiety may also interact with metal ions or other electrophilic species, contributing to its overall reactivity.
類似化合物との比較
Similar Compounds
- Ethyl ethanehydrazonothioate
- Methyl propanohydrazonothioate
- Methyl butanehydrazonothioate
Uniqueness
Methyl ethanehydrazonothioate is unique due to its specific combination of a hydrazone and thioate functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
89730-92-7 |
|---|---|
分子式 |
C3H8N2S |
分子量 |
104.18 g/mol |
IUPAC名 |
methyl N-aminoethanimidothioate |
InChI |
InChI=1S/C3H8N2S/c1-3(5-4)6-2/h4H2,1-2H3 |
InChIキー |
DXRDZUFQXTUXQK-UHFFFAOYSA-N |
正規SMILES |
CC(=NN)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


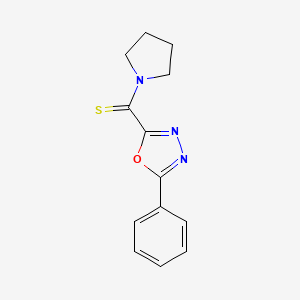
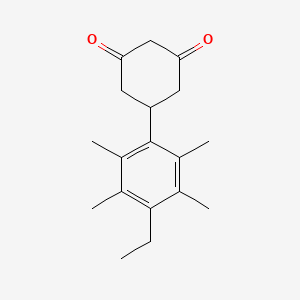
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
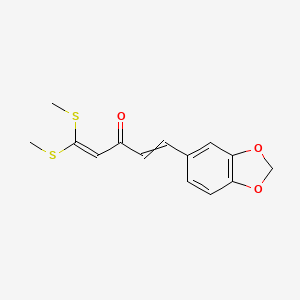
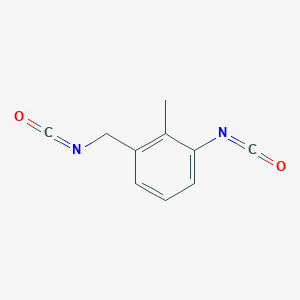
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
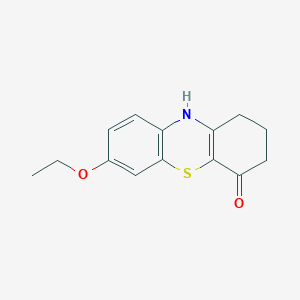
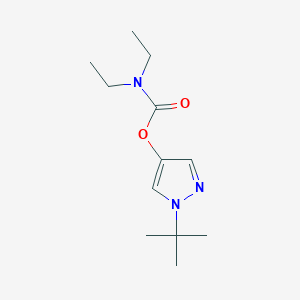
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
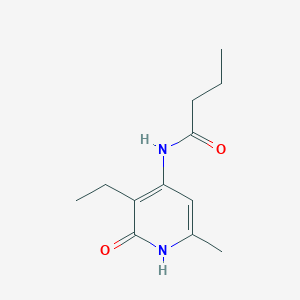
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)


